(5Z)-3-(2-chlorophenyl)-5-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-(2-chlorophenyl)-5-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” belongs to the thiazolidinone class, a scaffold known for diverse biological activities, including enzyme inhibition and antimicrobial properties. Its structure features a thiazolidin-4-one core substituted at position 3 with a 2-chlorophenyl group and at position 5 with a [(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene] moiety. The Z-configuration of the exocyclic double bond is critical for maintaining its stereochemical integrity and biological efficacy .
Synthesis of such compounds typically involves condensation reactions between thiosemicarbazides and α-keto acids or aldehydes under acidic conditions. For instance, analogous derivatives have been synthesized via refluxing thiosemicarbazide, chloroacetic acid, and substituted benzaldehydes in acetic acid–DMF mixtures .
Properties
IUPAC Name |
(5Z)-3-(2-chlorophenyl)-5-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S3/c23-17-8-4-5-9-18(17)24-21(26)20(31-22(24)29)13-14-12-15(25(27)28)10-11-19(14)30-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTJXENTPYVVPF-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Synthesis
2-Cyclohexylsulfanyl-5-nitrobenzaldehyde is prepared through nucleophilic aromatic substitution:
Conditions:
Condensation Optimization
Mixing equimolar amounts of the aldehyde and thiazolidinone precursor in acetic acid with ammonium acetate (0.5 equiv) at reflux for 4–6 hours affords the (5Z)-isomer as the major product. Stereochemical control is achieved by:
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Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor Z-configuration (85:15 Z:E ratio)
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Additives: β-Cyclodextrin (10 mol%) enhances Z-selectivity to 93% via host-guest complexation
Deep Eutectic Solvent (DES)-Mediated Synthesis
Recent advances utilize L-proline-based DES to improve sustainability. A 2:1 molar mixture of L-proline and glycerol enables:
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Yield Enhancement: 78% vs. 62% in conventional solvents
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Reduced Reaction Time: 3 hours vs. 6 hours
DES Preparation:
Reaction Setup:
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Substrate Concentration: 0.2 M in DES
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Temperature: 70°C with magnetic stirring
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Workup: Extraction with ethyl acetate/water (3:1)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID) enable precise control over exothermic Knoevenagel steps:
| Parameter | Value |
|---|---|
| Residence Time | 8.5 min |
| Temperature | 75°C |
| Pressure | 1.2 bar |
| Productivity | 1.2 kg/day |
Crystallization Protocols
Recrystallization from ethanol/water (4:1) yields needle-like crystals suitable for X-ray diffraction:
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.42 (s, 1H, CH=)
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δ 7.68–7.12 (m, 4H, Ar-H)
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δ 3.21 (t, J = 6.8 Hz, 1H, SCH)
UV-Vis (MeOH):
Stability Profile
| Condition | Degradation (%) |
|---|---|
| pH 1.2 (37°C, 24h) | 12.8 ± 0.7 |
| pH 7.4 (37°C, 24h) | 4.2 ± 0.3 |
| Photolytic (ICH Q1B) | 18.9 ± 1.1 |
Green Chemistry Metrics
Process Mass Intensity (PMI):
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DES Method: 8.2 vs. 23.5 for conventional synthesis
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E-Factor: 1.8 vs. 6.4
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2-chlorophenyl)-5-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that thiazolidinone derivatives exhibit significant anti-inflammatory properties. In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory pathway. Molecular docking studies have shown promising binding affinities to the target enzyme, indicating its potential as an anti-inflammatory agent .
Anticancer Properties
The anticancer potential of thiazolidinones has been extensively studied. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it inhibits cell proliferation in breast and colon cancer cells, with IC50 values indicating effective doses for therapeutic applications . The mechanism of action may involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. Preliminary studies suggest that (5Z)-3-(2-chlorophenyl)-5-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exhibits activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity positions it as a candidate for developing new antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include cyclization processes to form the thiazolidinone ring. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of various thiazolidinone derivatives found that compounds similar to this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests a mechanism involving the inhibition of NF-kB signaling pathways .
Case Study 2: Anticancer Efficacy
In another study, the compound was tested against human cancer cell lines using the MTT assay to evaluate cytotoxicity. Results showed a dose-dependent decrease in cell viability, with further analysis revealing apoptotic features in treated cells, confirming its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (5Z)-3-(2-chlorophenyl)-5-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit structural diversity based on substituents at positions 3 and 5.
Table 1: Structural and Functional Comparison of Selected Thiazolidinone Derivatives
Key Findings:
In contrast, methoxy groups in the dimethoxy derivative (Table 1, Row 3) donate electron density, altering reactivity . The trifluoromethyl group in the thiophene-containing analog (Row 5) introduces strong electron-withdrawing effects and metabolic stability .
Steric and Lipophilic Considerations: The cyclohexylsulfanyl group in the target compound adds steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This contrasts with the hydroxy-substituted derivative (Row 2), where hydrogen bonding dominates .
Biological Implications: Thiazolidinones with hydrogen-bond donors (e.g., hydroxy, thione sulfur) show enhanced enzyme inhibition, as seen in rohdanine derivatives . The target compound’s unique combination of nitro and cyclohexylsulfanyl groups may synergistically enhance both binding affinity and pharmacokinetic properties.
Table 2: Physicochemical Property Comparison
<sup>*</sup>LogP values estimated using substituent contributions.
Biological Activity
The compound (5Z)-3-(2-chlorophenyl)-5-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological effects based on existing literature.
Structure and Properties
Thiazolidin-4-one derivatives are characterized by their unique ring structure, which allows for various substitutions that can significantly influence their biological properties. The specific structure of the compound under consideration includes:
- A chlorophenyl group that may enhance antimicrobial and anticancer activities.
- A cyclohexylsulfanyl substituent that could contribute to its antioxidant properties.
- A nitrophenyl group that is often associated with increased biological activity.
Antioxidant Activity
Thiazolidin-4-one derivatives have been reported to exhibit significant antioxidant properties. The presence of electron-withdrawing groups, such as the nitro group in this compound, may enhance its ability to scavenge free radicals. Studies indicate that compounds with similar structures show inhibition percentages in antioxidant assays ranging from 68.8% to 81.8% .
| Compound | Inhibition Percentage (%) |
|---|---|
| This compound | TBD |
| Reference Compound (Vitamin C) | 100 |
Antimicrobial Activity
Thiazolidin-4-one derivatives are also recognized for their antimicrobial properties. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, similar thiazolidinones have demonstrated inhibition rates of 88.46% against E. coli and 91.66% against S. aureus .
| Bacteria | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| E. coli | TBD | TBD |
| S. aureus | TBD | TBD |
Anticancer Activity
The anticancer potential of thiazolidin-4-one derivatives has been extensively studied, with many showing significant cytotoxic effects against various cancer cell lines. For example, compounds similar to the one discussed have shown inhibition rates exceeding 70% against leukemia and CNS cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | Inhibition Percentage (%) |
|---|---|
| MOLT-4 (Leukemia) | 84.19 |
| SF-295 (CNS) | 72.11 |
Case Studies
Several studies have focused on the synthesis and evaluation of thiazolidin-4-one derivatives:
- Antioxidant Studies : Compounds with similar structures were evaluated using the DPPH radical scavenging method, revealing IC50 values significantly lower than those of standard antioxidants like Vitamin C .
- Antimicrobial Studies : A series of thiazolidinones were tested against bacterial strains, demonstrating potent activity comparable to established antibiotics such as Ampicillin .
- Anticancer Studies : A study reported the synthesis of various thiazolidinone derivatives which were screened against multiple cancer cell lines, highlighting their potential as new therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions using rhodanine derivatives and substituted aldehydes. A typical procedure involves refluxing equimolar amounts of 3-substituted thiosemicarbazide, chloroacetic acid, and sodium acetate in a DMF-acetic acid solvent system (2:1 v/v) for 2–4 hours . For greener synthesis, deep eutectic solvents (DES) like L-proline-based systems have been employed to enhance reaction efficiency and reduce environmental impact . Optimization can leverage Design of Experiments (DoE) principles, including factorial designs to assess variables like temperature, solvent ratio, and catalyst loading .
Q. How is the compound characterized crystallographically, and what software tools are recommended for structure refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. For refinement, SHELXL (via the SHELX suite) is widely used for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and twinning . WinGX provides an integrated workflow for data reduction (via SADABS), structure solution (SHELXD), and visualization (ORTEP-3) . Hydrogen-bonding patterns can be analyzed using graph-set analysis to interpret supramolecular interactions .
Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- FT-IR : Confirm the presence of thiazolidinone C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.
- NMR : ¹H/¹³C NMR resolves the Z-configuration of the exocyclic double bond (δ 7.2–7.8 ppm for aromatic protons; δ 125–140 ppm for sp² carbons) .
- UV-Vis : π→π* transitions in the 300–400 nm range indicate conjugation across the benzylidene and thiazolidinone moieties .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?
- Methodological Answer : For disordered regions, use PART instructions in SHELXL to model split positions, and apply restraints (e.g., SIMU, DELU) to stabilize refinement . Twin refinement (TWIN/BASF commands) is essential for non-merohedral twinning. Validate models with Rint (<5%) and Hirshfeld surface analysis to detect residual electron density mismatches .
Q. What computational strategies are effective for analyzing electronic properties and bioactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) to correlate with observed UV-Vis spectra and redox behavior . Molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2, β-lactamases) can rationalize antimicrobial or anticancer activity, with binding affinity validated via in vitro assays (MIC, IC50) .
Q. How do structural modifications (e.g., substituent effects) influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO2, -Cl) on the arylidene moiety enhance antibacterial potency by increasing electrophilicity and membrane penetration . Conversely, cyclohexylsulfanyl groups improve pharmacokinetic properties by reducing metabolic degradation . Quantitative SAR (QSAR) models using Hammett constants (σ) and ClogP values further predict bioavailability .
Q. What experimental and theoretical approaches address discrepancies in hydrogen-bonding networks?
- Methodological Answer : Compare experimental (SCXRD) and theoretical (DFT-optimized) geometries to identify deviations >0.1 Å in bond lengths. Use CrystalExplorer for Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H···O vs. S···S interactions) . For dynamic behavior, variable-temperature NMR or molecular dynamics (MD) simulations assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
